REACTION_CXSMILES
|
[Mg].II.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([Mg]Br)[CH:9]=[CH:10][C:11]=1[O:12][CH3:13].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][C:19]=1[N+:26]([O-:28])=[O:27]>C1COCC1>[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]([C:8]2[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:6]([O:5][CH3:4])[CH:7]=2)[OH:23])=[CH:20][C:19]=1[N+:26]([O-:28])=[O:27]
|
Name
|
solution
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,4-bromoveratrole
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
3,4-bromoveratrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(3,4-dimethoxyphenyl)magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)[Mg]Br
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an oven-dried three necked flask
|
Type
|
CUSTOM
|
Details
|
outfitted with a reflux condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution under mild reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution (40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
residue was purified by flash chromatography (silica gel, CH2Cl2:EtOAc 9:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(O)C1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |